[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid
Overview
Description
“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” is a boronic acid derivative . Boronic acids are versatile and robust functional groups that have been widely integrated with various compounds for the discovery of novel biologically active substances . This specific compound, “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, has a molecular formula of C11H16BNO2 .
Molecular Structure Analysis
The molecular structure of “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” was confirmed by X-ray diffraction . The optimized DFT structure is consistent with the X-ray single crystal structure . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .
Chemical Reactions Analysis
Boronic acids, including “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .
Physical And Chemical Properties Analysis
“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” has a predicted boiling point of 379.3±44.0 °C and a predicted density of 1.19±0.1 g/cm3 . It has a molecular weight of 191.035 Da .
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by target selectivity in bioactive molecules .
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid (PBA)-functionalized polymers, which include 2-(pyrrolidin-1-ylmethyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers display high selectivity towards cis-diol containing molecules, such as nucleosides and catechols .
Separation Sciences
The pH-responsive nature of PBA allows it to form and break covalent complexes with cis-diol containing molecules. This feature has been exploited in separation sciences, where PBA-functionalized materials are used for the selective enrichment of target molecules .
Sensing and Imaging
PBA-functionalized materials, including those functionalized with 2-(pyrrolidin-1-ylmethyl)phenylboronic acid, have been used in sensing and imaging applications . The pH-responsive nature of PBA allows for the development of pH-responsive materials, which can be used in various sensing and imaging applications .
Diagnostics
The ability of PBA to selectively recognize cis-diol containing molecules has been utilized in diagnostic applications . PBA-based strategies have been developed for the detection of various biomolecules, including nucleosides, catechols, saccharides, and glycoproteins .
Drug Delivery
PBA has been used in drug delivery applications due to its ability to form reversible covalent complexes with cis-diol containing molecules . This allows for the pH-responsive release of drugs, making PBA-functionalized materials suitable for drug delivery applications .
Safety and Hazards
“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
Boronic acids, including “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is a promising future for the further study and application of boronic acids in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s worth noting that boronic acids are commonly used in suzuki–miyaura (sm) coupling reactions . In these reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity and influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been reported to have different biological profiles due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that phenylboronic acid-functionalized polymers synthesized in dmso by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .
properties
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRRMUMVOCZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468407 | |
Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
CAS RN |
878289-40-8 | |
Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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